molecular formula C12H8INO2 B13346238 2-Iodo-3-nitro-1,1'-biphenyl CAS No. 87666-87-3

2-Iodo-3-nitro-1,1'-biphenyl

Cat. No.: B13346238
CAS No.: 87666-87-3
M. Wt: 325.10 g/mol
InChI Key: DRXIHRCXPXDZHA-UHFFFAOYSA-N
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Description

2-Iodo-3-nitro-1,1'-biphenyl is a high-purity chemical compound offered for research and development purposes. This molecule integrates two highly reactive functional groups—an iodine substituent and a nitro group—on a biphenyl scaffold, making it a valuable synthon in modern organic synthesis. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, where the iodine atom acts as an excellent leaving group. The concurrent presence of the electron-withdrawing nitro group, a classic meta-director in electrophilic aromatic substitution, can influence the electronic properties and regioselectivity of further chemical transformations on the aromatic ring. This dual functionality allows researchers to use this compound as a key intermediate for constructing complex molecular architectures, including novel polyaromatic systems and functionalized materials . The nitro group also presents opportunities for reduction to an aniline, providing a handle for amide formation or diazotization chemistry, thereby further expanding its utility in medicinal chemistry and materials science . As a specialty building block, this compound is instrumental in exploring new synthetic pathways and developing compounds with potential applications in pharmaceuticals and advanced materials. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87666-87-3

Molecular Formula

C12H8INO2

Molecular Weight

325.10 g/mol

IUPAC Name

2-iodo-1-nitro-3-phenylbenzene

InChI

InChI=1S/C12H8INO2/c13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)14(15)16/h1-8H

InChI Key

DRXIHRCXPXDZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])I

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 3 Nitro 1,1 Biphenyl and Its Analogues

Formation of the Biphenyl (B1667301) Carbon Skeleton

The construction of the biaryl core is a critical step in the synthesis of 2-iodo-3-nitro-1,1'-biphenyl and its derivatives. Both metal-mediated and metal-free strategies have proven effective.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly using palladium, nickel, and copper, represents the most powerful and versatile approach for the formation of aryl-aryl bonds. These methods offer high efficiency and functional group tolerance, which are crucial for synthesizing complex molecules like this compound.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl systems. This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivatives in the presence of a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

The synthesis of nitrated biphenyl derivatives, which are precursors or analogues of this compound, has been successfully achieved using Suzuki-Miyaura coupling. For instance, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl was synthesized in an 81% yield by coupling 2-iodo-4-nitrofluorobenzene with a bromophenylboronic acid using a palladium catalyst and triphenylphosphine (B44618) (PPh₃) in refluxing dioxane. This highlights the compatibility of the nitro group and halogens under these reaction conditions. The reactivity of aryl halides in Suzuki-Miyaura coupling is dependent on the carbon-halogen bond dissociation energy, following the general trend: I > Br > Cl > F.

Various palladium catalysts and ligands have been employed to optimize the synthesis of substituted biphenyls. For example, the coupling of 2-nitrochlorobenzene with halogen-substituted aromatic boronic acids has been described to produce the corresponding nitrobiphenyls, often using triphenylphosphine as the ligand for the palladium catalyst. The choice of ligand is critical; for instance, in the synthesis of fluorinated biphenyls, using SPhos as a ligand with a Pd₂(dba)₃ catalyst led to a mixture of products, whereas using XPhos afforded a single product in excellent yield. Heterogeneous catalysts like Pd/C have also been used effectively, particularly for the coupling of halophenols with phenol (B47542) boronic acids in water, which can be an environmentally benign solvent.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Synthesis

Aryl Halide Boronic Acid/Ester Catalyst/Ligand Base Solvent Product Yield (%) Ref
2-Iodo-4-nitrofluorobenzene (2-Bromophenyl)boronic acid Pd catalyst / PPh₃ - Dioxane 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl 81
2-Nitrochlorobenzene Halogen-substituted phenylboronic acid Pd catalyst / PPh₃ - - Substituted nitrobiphenyl -
Tetrafluoroiodobenzene Trifluoroboronic acid Pd₂(dba)₃ / XPhos K₂CO₃ THF/Toluene/H₂O Fluorinated biphenyl 99
o-, m-, p-Iodophenols o-, m-, p-Phenol boronic acids Pd/C - Water Biphenols -

The Negishi cross-coupling reaction provides another powerful tool for C-C bond formation, coupling organozinc reagents with organic halides or triflates, catalyzed by either nickel or palladium complexes. This method is highly versatile, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms, and is known for its high functional group tolerance. Sensitive functional groups such as ketones, aldehydes, nitro groups, and cyano groups are often well-tolerated under Negishi coupling conditions.

Initially reported by Negishi, the nickel-catalyzed aryl-aryl coupling utilized a Ni(PPh₃)₄ catalyst, often generated in situ, for the synthesis of unsymmetrical biaryls. The reaction mechanism involves the oxidative addition of the aryl halide to the Ni(0) complex, followed by transmetalation with the organozinc reagent and reductive elimination to furnish the biaryl product. Nickel catalysts such as NiCl₂(dppf) and NiCl₂(PPh₃)₂ have been shown to be effective for the cross-coupling of chloroarenes with arylboronic acids, a related transformation.

Palladium catalysts are also widely used and generally offer higher yields and broader functional group compatibility compared to their nickel counterparts. The development of highly active palladium catalysts, often employing bulky electron-rich phosphine (B1218219) ligands like SPhos, has significantly expanded the scope of Negishi coupling. For instance, the synthesis of β²-homophenylalanine derivatives via Negishi coupling tolerated nitro-substituted aryl halides, although sometimes with lower yields. The choice of halide is also a factor, with aryl iodides generally showing higher reactivity than aryl bromides.

Table 2: Overview of Negishi Cross-Coupling for Biaryl Synthesis

Catalyst Type Organic Halide Organometallic Reagent Key Features Ref
Nickel Aryl chlorides, bromides, iodides Arylzinc reagents First method for unsymmetrical biaryls; tolerates various functional groups.
Palladium Aryl iodides, bromides, triflates Arylzinc reagents Generally higher yields and functional group tolerance; tolerates nitro groups.

The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides at high temperatures to form symmetric biaryls, has evolved to include more versatile "Ullmann-type" cross-coupling reactions. This method is particularly effective for aryl halides bearing electron-withdrawing groups, such as a nitro group, in the ortho position. This makes it a highly relevant strategy for synthesizing precursors to this compound.

A classic example is the dimerization of 2-iodonitrobenzene to yield 2,2'-dinitrobiphenyl (B165474). Innovations in this area include solvent-free methods using high-speed ball milling (HSBM). In this technique, reacting 2-iodonitrobenzene in a copper vial with a copper ball bearing affords the 2,2'-dinitrobiphenyl product in quantitative yield without the need for additional copper powder or high-boiling solvents. This method has been extended to other halogenated nitroarenes, producing various substituted dinitrobiphenyls in high yields.

The Ullmann coupling has also been employed for the synthesis of highly substituted biphenyls that are challenging to prepare using palladium-catalyzed methods. For example, all tetra-ortho-substituted biphenyls in one study were prepared via Ullmann coupling reactions. The synthesis of 2,2'-bis(trifluoromethyl)-4-iodo-4'-nitro-1,1'-biphenyl, an analogue of the target compound, can be achieved through a multi-step sequence that includes an Ullmann coupling of 2-bromo-5-nitrobenzotrifluoride (B1266209) to form the initial dinitrobiphenyl skeleton. Furthermore, asymmetric Ullmann couplings have been developed, using chiral auxiliaries to induce axial chirality in the resulting biphenyl products, such as in the synthesis of chiral 6,6'-dinitrodiphenic acids.

Table 3: Examples of Ullmann Coupling for Dinitrobiphenyl Synthesis

Substrate Reaction Conditions Product Yield (%) Ref
2-Iodonitrobenzene High-Speed Ball Milling (HSBM), Copper vial/ball, solvent-free 2,2'-Dinitrobiphenyl 97
2,3-Dichloronitrobenzene HSBM, Copper vial/ball, solvent-free 2,2'-Dichloro-6,6'-dinitrobiphenyl 88
2,4-Dichloronitrobenzene HSBM, Copper vial/ball, solvent-free 4,4'-Dichloro-2,2'-dinitrobiphenyl 95
2-Bromo-5-nitrobenzotrifluoride Active copper, DMF 2,2'-Bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl -
(R)-2,2'-Bis(2-iodo-3-nitrobenzoyloxy)-1,1'-binaphthyl Copper powder, DMF Chiral cyclic diester of 6,6'-dinitrodiphenic acid 42

Beyond the primary methods of Suzuki, Negishi, and Ullmann couplings, other organometallic catalytic systems have been developed for biaryl construction. These often involve palladium catalysis but utilize different strategies or coupling partners.

One such approach is the palladium-catalyzed cascade reaction involving norbornene. In this methodology, a palladacycle is formed, which directs the aryl-aryl bond formation with high regioselectivity before the norbornene is expelled. This has been applied to the synthesis of selectively substituted biphenyls.

Another strategy involves the carboxylate-directed ortho-arylation of benzoic acids. This method uses a carboxylic acid group as a traceless directing group. The palladium-catalyzed arylation occurs at the ortho position to the carboxyl group, which is subsequently removed via decarboxylation, leading to meta-substituted biphenyls.

Stille cross-coupling, which pairs organotin reagents with organic halides, is another palladium-catalyzed method for forming C-C bonds and can be used to synthesize biaryls. It is known for its tolerance of a wide variety of functional groups due to the mildness of the organotin reagents.

Table 4: Alternative Organometallic Methods for Biaryl Synthesis

Method Catalyst Key Feature Ref
Pd-catalyzed cascade with norbornene Palladium(II) acetate Formation of a palladacycle intermediate to control regioselectivity.
Carboxylate-directed ortho-arylation Palladium(II) catalyst Uses a traceless directing group to achieve meta-substitution after decarboxylation.
Stille cross-coupling Palladium catalyst Couples organotin reagents with organic halides; tolerates many functional groups.

Metal-Free Biaryl Formation Approaches, including Direct Arylation

While transition metal catalysis is dominant, metal-free approaches for biaryl synthesis have gained attention as more sustainable alternatives. These methods often rely on base-promoted direct C-H arylation or radical-mediated pathways.

Direct arylation reactions that bypass the need for pre-functionalized organometallic reagents are particularly attractive from an atom-economy perspective. Palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides has been demonstrated to occur with good yield and high ortho regioselectivity. Although catalyzed by palladium, these reactions represent a step towards greater efficiency by activating C-H bonds directly.

Truly metal-free conditions for direct arylation have also been developed. For instance, the cross-coupling of arenes with cyano- or nitro-substituted aryl halides can be promoted by a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMSO, without any transition metal catalyst. The reaction of 1-iodo-2-nitrobenzene (B31338) with benzene (B151609) under these conditions produces 2-nitro-1,1'-biphenyl in 63% yield. Mechanistic studies suggest that these base-promoted reactions may proceed through a radical mechanism. The use of potassium alkoxides has also been explored, with evidence suggesting they can initiate electron transfer to facilitate biaryl formation without a transition metal.

Table 5: Metal-Free Direct Arylation for the Synthesis of 2-Nitro-1,1'-biphenyl

Arene Aryl Halide Promoter/Conditions Product Yield (%) Ref
Benzene 1-Iodo-2-nitrobenzene Cs₂CO₃, DMSO, 130 °C 2-Nitro-1,1'-biphenyl 63
Benzene 1-Bromo-2-nitrobenzene Cs₂CO₃, DMSO, 130 °C 2-Nitro-1,1'-biphenyl 58

Homocoupling and Heterocoupling Reactions in Biphenyl Synthesis

The creation of the C(sp²)–C(sp²) bond that defines the biphenyl scaffold is fundamental. This is achieved through a variety of metal-mediated coupling reactions, which can be broadly categorized as homocoupling (dimerization of a single aryl halide) or heterocoupling (cross-coupling of two different aryl partners).

Homocoupling Reactions: These reactions are effective for producing symmetrical biphenyls. The Ullmann reaction, one of the earliest methods, involves the copper-mediated coupling of two aryl halide molecules. smolecule.com Modern variations have expanded its scope, and solvent-free conditions have been developed, for instance, in the synthesis of 2,2'-dinitrobiphenyl from 1-iodo-2-nitrobenzene. smolecule.comrsc.org Other methods include the palladium-catalyzed oxidative homocoupling of aryl boronic acids and the homocoupling of Grignard reagents promoted by catalysts like iron(III) chloride. rsc.orgacs.org

Heterocoupling Reactions: For unsymmetrical biphenyls such as the title compound, heterocoupling reactions are essential. These methods have become the cornerstone of modern biphenyl synthesis due to their efficiency and functional group tolerance. Prominent examples include the Suzuki-Miyaura, Stille, Negishi, and Hiyama cross-coupling reactions, which couple an organometallic reagent with an organic halide in the presence of a transition metal catalyst, typically palladium. rsc.orgresearchgate.net The Suzuki-Miyaura reaction, which pairs an organoboron compound with an aryl halide, is particularly widespread due to the stability and low toxicity of the boron reagents. rsc.orggre.ac.uk

Table 1: Key Coupling Reactions for Biphenyl Synthesis

Reaction NameAryl Partner 1Aryl Partner 2Typical CatalystKey Features
Ullmann CouplingAryl HalideAryl Halide (Homocoupling)Copper (Cu)Classic method, often requires high temperatures; suitable for nitro-substituted arenes. smolecule.com
Suzuki-Miyaura CouplingAryl Boronic Acid/EsterAryl Halide/TriflatePalladium (Pd)Widely used, high functional group tolerance, stable reagents. acs.orgnih.gov
Negishi CouplingOrganozinc ReagentAryl HalidePalladium (Pd) or Nickel (Ni)Highly reactive, useful for sterically hindered substrates. rsc.orgorgsyn.org
Stille CouplingOrganotin ReagentAryl HalidePalladium (Pd)Tolerant of many functional groups, but tin reagents are toxic. rsc.orgnih.gov
Hiyama CouplingOrganosilaneAryl HalidePalladium (Pd)Utilizes readily available and non-toxic organosilanes. rsc.org

Strategic Introduction of Nitro and Iodo Functionalities

The precise placement of the iodo and nitro groups on the biphenyl scaffold is critical. This can be achieved by direct functionalization of a biphenyl ring or, more commonly, by assembling the molecule from pre-functionalized building blocks.

Direct Functionalization of Biphenyl Scaffolds through Electrophilic Nitration and Regioselective Iodination

Electrophilic Nitration: The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. vaia.com Nitration of biphenyl itself with a nitrating mixture (nitric acid and sulfuric acid) generates the nitronium ion (NO₂⁺) as the active electrophile. rsc.orgvaia.com The reaction demonstrates a preference for substitution at the ortho and para positions due to the electron-donating, activating nature of the first phenyl ring. vaia.com Achieving substitution at the meta-position (position 3) of an unsubstituted biphenyl is challenging. Therefore, the regiochemistry is typically controlled by the directing effects of substituents already present on the ring. For substrates with electron-withdrawing groups, the regioselectivity of nitration can be complex. koreascience.kr

Regioselective Iodination: Direct iodination of arenes is more challenging than chlorination or bromination because iodine is less electrophilic. d-nb.info Modern methods have been developed to achieve high regioselectivity. These often involve activating iodine or using more potent iodinating agents.

N-Iodosuccinimide (NIS): Often used with an acid catalyst, NIS can iodinate activated aromatic rings. Iron(III) triflimide has been shown to be a highly effective catalyst for NIS activation, allowing for rapid and regioselective iodination of a wide range of arenes, including deactivated ones, at low catalyst loadings. acs.org

Iodine with Silver Salts: The combination of molecular iodine (I₂) with silver salts that have non-coordinating anions (e.g., Ag₂SO₄) can generate a more reactive iodinating species. The choice of solvent plays a crucial role in directing the regioselectivity of these reactions. nih.govuky.edu

Triiodoisocyanuric Acid (TICA): TICA is a convenient and effective reagent for the highly regioselective iodination of activated arenes, typically proceeding in high yield. scielo.br

Table 2: Selected Reagents for Regioselective Iodination

Reagent SystemTypical ConditionsKey Advantage
NIS / Fe(NTf₂)₃5 mol% catalyst, ionic liquid or CH₂Cl₂High regioselectivity, fast reaction, tolerates deactivating groups. acs.org
I₂ / Ag₂SO₄Acetonitrile (B52724) or n-hexaneSolvent-dependent regioselectivity, good yields. nih.gov
TICAAcetonitrileHigh regioselectivity for activated arenes, high yields. scielo.br

Synthesis from Pre-functionalized Aryl Halides and Nitroarene Precursors

The most logical and widely employed strategy for synthesizing this compound involves the cross-coupling of two distinct, pre-functionalized benzene rings. This approach offers superior control over the final substitution pattern. A common route would involve a Suzuki-Miyaura coupling between a (3-nitro-2-iodophenyl)boronic acid derivative and an aryl halide, or conversely, between a phenylboronic acid and 2-iodo-3-nitro-halobenzene.

For example, the synthesis of a related compound, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, was achieved in 81% yield via a Suzuki-Miyaura coupling between 2-iodo-4-nitrofluorobenzene and a bromophenylboronic acid, showcasing the viability of coupling nitro- and halo-substituted precursors. rsc.orgnih.gov Similarly, 2-methyl-4'-nitrobiphenyl (B1594515) can be synthesized via a Negishi coupling between o-tolylzinc chloride and 1-bromo-4-nitrobenzene. orgsyn.org The Ullmann reaction, while older, remains relevant for coupling electron-deficient aryl halides, such as those containing nitro groups. smolecule.comvanderbilt.edu

A documented synthesis of 1-nitrobiphenylene uses 2-iodo-3-nitrobiphenyl as a key precursor, which itself is prepared from appropriate starting materials, highlighting its role as a tangible synthetic intermediate. rsc.org

Halogen-Magnesium Exchange Strategies for Aryl Iodide Incorporation

The halogen-magnesium exchange is a powerful method for preparing functionalized Grignard reagents that are otherwise inaccessible through direct insertion of magnesium metal. This is particularly relevant for substrates bearing sensitive functional groups, such as a nitro group. researchgate.net

The reaction involves treating an aryl iodide or bromide with an alkylmagnesium reagent, such as isopropylmagnesium chloride (iPrMgCl). The addition of lithium chloride (LiCl) to form the "turbo-Grignard" reagent, iPrMgCl·LiCl, dramatically accelerates the exchange reaction, allowing it to proceed rapidly at low temperatures. clockss.orgresearchgate.net This method demonstrates remarkable chemoselectivity, with the iodine-magnesium exchange occurring much faster than bromine-magnesium exchange. clockss.org

Crucially, this exchange tolerates a wide array of functional groups, including esters, nitriles, and even nitro groups, provided the reaction is performed at low temperatures (e.g., -40 °C). researchgate.netclockss.org The resulting nitro-substituted arylmagnesium reagent, while moderately nucleophilic, can be effectively trapped with various electrophiles. clockss.org This strategy provides a viable pathway to incorporate a pre-functionalized iodo-nitro-aryl moiety into a larger structure via a Grignard-type reaction or subsequent transmetalation and cross-coupling.

Advanced Synthetic Transformations Leading to this compound Derivatives

The this compound molecule is not just a synthetic target but also a versatile intermediate for creating more complex derivatives, thanks to the distinct reactivity of its functional groups.

Transformations via the Iodo Group: The carbon-iodine bond is a prime handle for further C-C bond formation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, alkenyl, alkynyl, or other aryl substituents at the 2-position. For instance, a related compound, 2,2'-bis-(trifluoromethyl)-4-iodo-4'-nitro-1,1'-biphenyl, undergoes a subsequent Ullmann coupling reaction to produce a larger quaterphenyl (B1678625) system, demonstrating the utility of the iodo group in building complex molecular architectures. prepchem.com

Transformations via the Nitro Group: The nitro group is a synthetic linchpin, most commonly serving as a precursor to an amino group via reduction (e.g., with SnCl₂ or catalytic hydrogenation). vanderbilt.edu The resulting 2-iodo-3-amino-1,1'-biphenyl is a valuable intermediate. The amino group can be acylated, alkylated, or diazotized. Diazotization, followed by Sandmeyer or related reactions, allows for the introduction of a wide range of substituents, including halogens, cyano, or hydroxyl groups.

A notable example of an advanced transformation is the synthesis of 1-nitrobiphenylene. In this process, 2-iodo-3-nitrobiphenyl is first oxidized and cyclized to form a 3-nitrobiphenylylene-2,2'-iodonium iodide salt. Subsequent pyrolysis of this salt with cuprous oxide yields 1-nitrobiphenylene, demonstrating a sophisticated intramolecular coupling facilitated by the specific arrangement of the iodo and nitro-phenyl rings. rsc.org

Reactivity and Transformations of 2 Iodo 3 Nitro 1,1 Biphenyl

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring it is attached to. This influence dictates its reactivity in various chemical transformations.

The nitro group in 2-Iodo-3-nitro-1,1'-biphenyl can be selectively reduced to an amino group, yielding 2-Iodo-1,1'-biphenyl-3-amine. This transformation is crucial for synthesizing more complex molecules, such as active ingredients in the agrochemical industry. google.com The key challenge in this reaction is chemoselectivity—reducing the nitro group without affecting the carbon-iodine bond. Various reducing agents can achieve this under controlled conditions. The resulting 2-aminobiphenyl (B1664054) derivatives are valuable intermediates for further functionalization. google.com

Below is a table summarizing common methods for the chemoselective reduction of nitroarenes.

Reagent/CatalystConditionsProductSelectivity Note
SnCl₂·2H₂OEthanol, Reflux2-Iodo-1,1'-biphenyl-3-amineA classic and effective method for selective nitro group reduction in the presence of aryl halides.
H₂ / Pd-CMethanol, Room Temp2-Iodo-1,1'-biphenyl-3-amineCareful control of reaction time and pressure is needed to prevent competitive dehalogenation.
Fe / NH₄ClEthanol/Water, Reflux2-Iodo-1,1'-biphenyl-3-amineA milder and more environmentally friendly alternative to other metal-acid systems.

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgchemistrysteps.com By withdrawing electron density from the aromatic ring, it facilitates the attack of nucleophiles. youtube.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

While the iodo group in this compound can act as a leaving group, the nitro group's position meta to the iodine provides less activation than an ortho or para placement. chemistrysteps.com However, the nitro group itself can be the target of substitution in certain advanced cross-coupling reactions. This "denitrative coupling" allows for the direct replacement of the NO₂ group, using nitroarenes as electrophilic partners in reactions like the Suzuki-Miyaura coupling. nih.govmdpi.com This approach is advantageous as nitroarenes are often readily accessible. nih.gov

The nitro group can be a key participant in complex cascade and cyclization reactions. Although direct examples involving this compound are specific, related processes highlight the nitro group's utility. For instance, a "nitro-spirocyclization" has been developed for biaryl ynones, where a nitro moiety is introduced during a radical-triggered cascade cyclization to form NO₂-substituted spiro libretexts.orglibretexts.orgtrienones. scispace.com Such reactions demonstrate the potential for the nitro group to direct complex skeletal rearrangements and constructions. scispace.comrsc.org Spirocycles are important structural motifs found in many natural products and pharmaceuticals. lancs.ac.uk

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the aryl halides in many transition-metal-catalyzed reactions, making the aryl iodide moiety a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds.

Aryl iodides are excellent electrophiles for a wide range of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are foundational in modern organic synthesis for constructing biaryl systems and other complex architectures. nih.gov The this compound can be coupled with various nucleophilic partners, with the reaction occurring selectively at the C-I bond.

The table below details several key cross-coupling reactions applicable to this substrate.

Reaction NameNucleophilic PartnerTypical Catalyst/ConditionsProduct Type
Suzuki-Miyaura Coupling Organoboron reagents (e.g., Ar'-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)3-Nitro-1,1':2',1''-terphenyl
Heck Coupling Alkenes (e.g., R-CH=CH₂)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)2-(Alk-1-en-1-yl)-3-nitro-1,1'-biphenyl
Sonogashira Coupling Terminal Alkynes (e.g., R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-(Alk-1-yn-1-yl)-3-nitro-1,1'-biphenyl
Buchwald-Hartwig Amination Amines (e.g., R₂NH)Pd catalyst, Bulky phosphine (B1218219) ligand, BaseN,N-Disubstituted-3-nitro-[1,1'-biphenyl]-2-amine

The 2-iodo-1,1'-biphenyl scaffold is a classic precursor for the synthesis of cyclic diaryliodonium salts. chemrxiv.org Through an intramolecular oxidative cyclization, the iodine atom can act as an electrophile and attack the adjacent phenyl ring. This process forms a rigid, tricyclic system containing a hypervalent iodine atom. These cyclic iodonium (B1229267) salts are valuable reagents themselves, serving as electrophilic arylating agents. beilstein-journals.orgresearchgate.net The synthesis typically requires an oxidant (like m-CPBA or Oxone) in the presence of a strong acid (like triflic acid). beilstein-journals.org The resulting product from this compound would be a substituted dibenz[b,d]iodolium salt.

Radical Reactions and Substitution Pathways

The presence of both a nitro group and an iodine atom on the aromatic ring makes this compound a candidate for radical-nucleophilic substitution (SRN1) reactions. This multi-step pathway involves radical and radical-anion intermediates. The general mechanism is initiated by the formation of a radical anion from the nitroaromatic compound.

The proposed SRN1 pathway for this compound would proceed as follows:

Initiation: An electron is transferred to the substrate, forming a radical anion. The electron-withdrawing nitro group is adept at stabilizing this intermediate.

Propagation: The radical anion fragments, cleaving the weak carbon-iodine bond to release an iodide ion and form an aryl radical. This new radical then reacts with a nucleophile to form a new radical anion, which can transfer its electron to a new molecule of the starting material, thus propagating the chain reaction.

Termination: The reaction is terminated when radicals combine or are quenched.

This reactivity is particularly notable in reactions with various nucleophiles, such as thiolates and nitronates, often conducted under photostimulation or in the presence of solvated electrons. The competition between SRN1 pathways and other redox reactions is influenced by factors like the solvent, the nature of the nucleophile, and the presence of radical traps.

Functionalization of the Biphenyl (B1667301) Core

Electrophilic Aromatic Substitution on Unsubstituted Phenyl Rings

The functionalization of the unsubstituted phenyl ring of this compound via electrophilic aromatic substitution (EAS) is governed by the electronic effects of the substituted ring. The 2-iodo-3-nitrophenyl group acts as a deactivating group due to the electron-withdrawing nature of both the nitro and iodo substituents. This deactivation makes the unsubstituted ring less reactive towards electrophiles than benzene (B151609) itself.

Despite being deactivating, the substituent directs incoming electrophiles to the ortho and para positions of the unsubstituted ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a benzenium ion. researchgate.net The loss of a proton from this intermediate regenerates the aromatic system. nih.gov

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Unsubstituted Ring

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄2-Iodo-3-nitro-1,1'-bi(4'-nitrophenyl) and 2-Iodo-3-nitro-1,1'-bi(2'-nitrophenyl)
HalogenationBr₂, FeBr₃2-Iodo-3-nitro-1,1'-bi(4'-bromophenyl) and 2-Iodo-3-nitro-1,1'-bi(2'-bromophenyl)
Friedel-Crafts AcylationRCOCl, AlCl₃2-Iodo-3-nitro-1,1'-bi(4'-acylphenyl) and 2-Iodo-3-nitro-1,1'-bi(2'-acylphenyl)

Note: Friedel-Crafts alkylation is often less successful on strongly deactivated rings.

Selective Derivatization at Remote Biphenyl Positions

Achieving selective functionalization at specific remote positions of the biphenyl core requires strategies that go beyond classical electrophilic substitution. Modern synthetic methods, particularly those involving transition-metal catalysis, offer powerful tools for this purpose. These methods often rely on the installation of a directing group to steer the catalyst to a specific C-H bond. rsc.org

One prominent strategy is Directed ortho-Metalation (DoM) . This involves introducing a directing metalation group (DMG), such as an amide or carbamate, onto the unsubstituted ring. wikipedia.orguwindsor.ca This group chelates to an organolithium base, directing deprotonation exclusively to the adjacent ortho position, creating an aryllithium species that can be trapped by various electrophiles. wikipedia.org

Another advanced approach is transition-metal-catalyzed remote C-H functionalization . By installing a suitable directing group, a transition metal catalyst (often palladium) can be guided to activate C-H bonds at positions meta or para to the directing group, which are traditionally difficult to access. nih.govnih.gov

Table 2: Strategies for Selective Remote Functionalization

StrategyDescriptionTarget PositionExample Directing Groups
Directed ortho-Metalation (DoM)A directing group guides an organolithium base to deprotonate the adjacent position. uwindsor.caortho to DMGAmide (-CONR₂), Carbamate (-OCONR₂)
Remote C-H FunctionalizationA directing group and a transition metal catalyst form a cyclometalated intermediate to activate a distant C-H bond. nih.govmdpi.commeta or para to DMGNitrile (-CN), Thioether (-SR), Pyridone

Chiral Properties and Atropisomerism

Investigating Axial Chirality in this compound Systems

The structure of this compound, with bulky substituents at the ortho-positions of the biphenyl linkage, creates significant steric hindrance that restricts free rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism, where the different spatial arrangements (conformers) are stable enough to be isolated as separate enantiomers. This phenomenon is a case of axial chirality.

The stability of these atropisomers is determined by the rotational energy barrier. If the barrier is high enough (typically >20-23 kcal/mol), the enantiomers will not interconvert at room temperature and can be resolved. The magnitude of this barrier is primarily dependent on the steric size of the ortho-substituents. In this case, the combination of an iodo group and a nitro group on one ring provides substantial steric bulk.

The investigation of these rotational barriers is conducted through experimental techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy and computational methods such as Density Functional Theory (DFT) calculations. researchgate.netnih.gov DNMR allows for the measurement of the rate of interconversion between the atropisomers, from which the free energy of activation (ΔG‡) for rotation can be determined. researchgate.net

Table 3: Steric Influence of ortho-Substituents on Rotational Barriers in Biphenyls

ortho-SubstituentRelative Steric SizeExpected Impact on Rotational Barrier
-HVery SmallNo significant barrier
-FSmallLow barrier
-ClMediumModerate barrier
-NO₂Medium-LargeSignificant barrier
-BrLargeHigh barrier
-IVery LargeVery high barrier

The combination of -I and -NO₂ in the 2- and 3- positions suggests a high barrier to rotation for this compound.

Computational and Theoretical Studies of 2 Iodo 3 Nitro 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic distribution and preferred three-dimensional arrangement of a molecule. qulacs.orgmpg.deresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system. For 2-Iodo-3-nitro-1,1'-biphenyl, such calculations are crucial for elucidating the interplay between the bulky iodo and nitro substituents and the biphenyl (B1667301) backbone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. arxiv.orguit.no DFT methods are used to calculate the ground state properties of this compound by determining the electron density that minimizes the total energy. researchgate.net Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, which often improves the accuracy of the results for systems with complex electronic effects. semanticscholar.org

Key ground state properties that can be determined include the optimized molecular geometry, total electronic energy, and dipole moment. These calculations would reveal the precise bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings, which are distorted from the ideal geometry of unsubstituted biphenyl due to steric hindrance and electronic repulsion from the ortho-substituents.

Table 1: Representative DFT Calculated Ground State Properties of this compound

PropertyCalculated Value (B3LYP/6-311+G*)Description
Total Electronic Energy-1250.45 HartreeThe total energy of the molecule in its lowest energy state.
Dipole Moment4.85 DebyeA measure of the overall polarity of the molecule, arising from the electron-withdrawing nitro group and the polar C-I bond.
C-C Inter-ring Bond Length1.498 ÅThe length of the single bond connecting the two phenyl rings.
C-I Bond Length2.115 ÅThe length of the bond between the carbon and iodine atoms.
C-N Bond Length1.472 ÅThe length of the bond connecting the phenyl ring to the nitro group.

Note: The values presented in this table are hypothetical and representative of typical results obtained from DFT calculations for similar molecules.

The defining conformational feature of biphenyl systems is the dihedral (twist) angle between the two aromatic rings. For this compound, the presence of two ortho substituents (iodo and a hydrogen on the adjacent ring) creates significant steric hindrance that prevents the molecule from adopting a planar conformation. Computational methods are used to explore the potential energy surface (PES) associated with rotation around the central C-C bond. semanticscholar.orgresearchgate.net

This is typically done by performing a series of constrained geometry optimizations where the dihedral angle is fixed at various values (e.g., from 0° to 180°), and all other geometric parameters are allowed to relax. The resulting energies are then plotted against the dihedral angle to generate a rotational energy profile. researchgate.net This profile reveals the minimum energy conformations (stable conformers) and the transition states for rotation, allowing for the determination of the rotational energy barrier. comporgchem.comscispace.com The height of this barrier is a direct measure of the steric hindrance imposed by the substituents. For this compound, a high rotational barrier is expected, which is a prerequisite for atropisomerism.

Table 2: Calculated Rotational Energy Profile for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
025.5Planar Transition State (Syn-planar)
850.0Ground State Minimum
950.0Ground State Minimum
18022.0Planar Transition State (Anti-planar)

Note: The values presented are hypothetical, illustrating a high rotational barrier and a non-planar ground state typical for ortho-substituted biphenyls.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, an MD simulation would reveal how the molecule explores its conformational space at a given temperature. It would show the fluctuations of the dihedral angle around its equilibrium value and capture rare events, such as the crossing of the rotational energy barrier if the simulation is run for a sufficiently long time and at an appropriate temperature. These simulations can provide a deeper understanding of the flexibility of the molecule and the timescales of conformational changes, which are crucial for understanding how the molecule might interact with other species or its environment.

Theoretical Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the likely sites of chemical reactivity in a molecule. By analyzing the electronic structure obtained from DFT calculations, various reactivity descriptors can be calculated.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals shows which atoms are most involved in these interactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It highlights regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would show a strong negative potential around the oxygen atoms of the nitro group.

Fukui Functions: These descriptors quantify the change in electron density at a specific point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites in the molecule with greater precision.

These theoretical predictions are invaluable for designing synthetic routes and for understanding the molecule's potential interactions in a biological or materials context.

Computational Modeling of Spectroscopic Signatures, including NMR Chemical Shifts

Computational chemistry can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly amenable to computational modeling. wiley.com

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. nih.govescholarship.org The process involves first optimizing the molecular geometry and then performing a GIAO calculation to determine the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental results, one can confirm the identity and conformation of the synthesized this compound. Discrepancies between calculated and observed shifts can often provide further insight into subtle conformational or electronic effects not initially considered.

Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated Shift (ppm)Hypothetical Experimental Shift (ppm)
C1140.2139.8
C1'138.5138.1
C2 (C-I)94.595.1
C3 (C-NO₂)151.8152.3

Note: Values are hypothetical, demonstrating the typical level of agreement between DFT-calculated and experimentally measured NMR chemical shifts.

Studies on Atropisomerism and Chiral Recognition Mechanisms through Computational Approaches

The high barrier to rotation around the C1-C1' bond in this compound gives rise to atropisomerism—a form of axial chirality where the molecule exists as a pair of non-superimposable, mirror-image enantiomers that are stable and separable at room temperature. nih.govprinceton.edu

Computational chemistry is essential for studying this phenomenon. nih.gov As discussed in section 5.1.2, the magnitude of the rotational energy barrier, calculated using quantum chemical methods, directly determines the stereochemical stability of the atropisomers. A barrier significantly greater than ~20-22 kcal/mol indicates that the enantiomers will have a long half-life for racemization at room temperature.

Furthermore, computational modeling can be used to investigate chiral recognition mechanisms. This involves simulating the interaction of the individual enantiomers of this compound with a chiral environment, such as a chiral stationary phase in chromatography or the active site of an enzyme. Methods like molecular docking or more advanced Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to build models of the diastereomeric complexes formed. By calculating the interaction energies, researchers can predict which enantiomer will bind more strongly, providing a molecular-level explanation for the observed enantioselectivity. researchgate.net These studies are critical for the development of enantioselective syntheses and for understanding the stereospecific interactions of chiral molecules in biological systems.

Advanced Characterization Techniques for Research on 2 Iodo 3 Nitro 1,1 Biphenyl

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in confirming the identity and monitoring the synthesis of 2-Iodo-3-nitro-1,1'-biphenyl.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its molecular formula. csic.es For this compound (C₁₂H₈INO₂), the expected exact mass can be calculated and compared to the experimentally observed mass, typically within a few parts per million (ppm).

In addition to determining the molecular ion, HRMS provides information about the compound's structure through analysis of its fragmentation patterns. csic.eswhitman.edu Common fragmentation pathways for this molecule under techniques like electron ionization (EI) or electrospray ionization (ESI) could include:

Loss of the nitro group (-NO₂).

Loss of the iodine atom (-I).

Cleavage of the biphenyl (B1667301) C-C bond.

The presence of iodine is often indicated by a characteristic peak at m/z 127 (I⁺) and a significant mass gap of 127 units between fragments containing iodine and those without. whitman.edu Analysis of the fragments helps to piece together the molecular structure and confirm the connectivity of the substituents. nih.govmiamioh.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-I bond stretching vibration is typically found in the far-infrared region, often below 600 cm⁻¹. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the biphenyl core, extended by the presence of the nitro group chromophore, will result in characteristic absorption bands. Nitro-substituted aromatic compounds typically exhibit strong absorption in the UV region. For instance, donor-acceptor biphenyl systems with a nitro group show absorption maxima that can be significantly red-shifted (bathochromic shift) depending on the electronic nature of other substituents and the solvent used. researchgate.net The UV-Vis spectrum of a related compound like 2-nitroaniline (B44862) shows absorption maxima around 280 nm and 400 nm. researchgate.net

Table 6.2: Expected IR Absorption Ranges for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Nitro (NO₂)Asymmetric Stretch1530 - 1550
Nitro (NO₂)Symmetric Stretch1340 - 1360
Aromatic C=CStretch1400 - 1600
Carbon-Iodine (C-I)Stretch< 600

X-ray Crystallography for Absolute Structure Determination of Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for this compound itself may not be readily available, analysis of closely related nitrobiphenyl analogues provides crucial insights into the expected molecular geometry.

A key structural feature of biphenyl systems is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic effects favoring co-planarity for π-system conjugation. In the crystal structure of an analogue like 2-iodo-5-nitrothiophene, intermolecular interactions can influence the packing of molecules in the crystal lattice. researchgate.net The introduction of bulky substituents like iodine and the nitro group at the 2 and 3 positions would likely induce a significant twist between the phenyl rings to minimize steric repulsion. This twisting affects the degree of π-conjugation between the rings, which in turn influences the compound's electronic and spectroscopic properties.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, isolating it in pure form, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile or thermally sensitive compounds like nitrobiphenyls. researchgate.net A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating positional isomers of substituted biphenyls. mtc-usa.comnih.gov Detection is commonly achieved using a UV detector, set to a wavelength where the analyte exhibits strong absorbance. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. vurup.sk For the analysis of this compound, a capillary GC column with a suitable stationary phase (e.g., a polysiloxane) would be used to separate the compound from other volatile components in a sample. vurup.sk The separated compound then enters the mass spectrometer, which provides both a mass spectrum for identification and quantitative data. This technique is particularly useful for detecting and quantifying trace-level impurities. researchgate.net The choice between HPLC and GC depends on the compound's volatility and thermal stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Iodo-3-nitro-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing biphenyl derivatives. For this compound, use a palladium catalyst (e.g., Pd(PPh₃)₄) with arylboronic acids and optimize base selection (e.g., Na₂CO₃) to enhance coupling efficiency. The nitro group’s electron-withdrawing nature may slow reactivity, requiring elevated temperatures (80–100°C) and prolonged reaction times. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm biphenyl connectivity and substituent positions. The iodine atom’s heavy atom effect may cause signal broadening.
  • X-ray Crystallography : Resolve molecular geometry and nitro-group orientation.
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns from iodine.
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-I (500–600 cm⁻¹) stretches. Environmental monitoring protocols using GC-MS (e.g., NOVANA program) can track degradation products .

Q. How does the nitro substituent influence the electronic properties of this compound in cross-coupling reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, reducing electron density at the iodine-bearing carbon and slowing oxidative addition in Pd-catalyzed reactions. Compare reaction rates with non-nitro analogs using kinetic studies (e.g., in situ NMR monitoring). Computational tools like DFT can quantify electronic effects (e.g., Hammett σ constants) to predict reactivity .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for competing reaction pathways. Focus on steric interactions between the nitro group and catalyst ligands (e.g., bulky phosphines). Compare Mulliken charges at the iodine site with non-substituted biphenyls to quantify electronic deactivation. Validate predictions with controlled coupling experiments using para-substituted boronic acids .

Q. How do iodine and nitro substituents alter the environmental persistence of biphenyl derivatives compared to the parent compound?

  • Methodological Answer : Conduct comparative biodegradation assays under aerobic/anaerobic conditions. Monitor degradation rates via HPLC-UV and identify metabolites (e.g., hydroxylated derivatives) using LC-HRMS. Biphenyl degrades rapidly (days to weeks) via microbial oxidation, but nitro groups may inhibit enzymatic pathways, extending persistence. Adsorption studies (e.g., soil column tests) can assess leaching potential .

Q. How can contradictory findings on the genotoxicity of biphenyl derivatives be resolved?

  • Methodological Answer : Address ambiguities (e.g., conflicting Ames test results) by standardizing test conditions:

  • Use mammalian cell lines (e.g., CHO cells) for micronucleus assays to assess chromosomal damage.
  • Compare metabolic activation systems (e.g., S9 liver fractions) to evaluate nitro-group reduction’s role in toxicity.
  • Cross-reference with computational toxicology models (e.g., QSAR) to predict metabolite hazards .

Q. What experimental designs are optimal for tracking biphenyl derivatives in environmental matrices?

  • Methodological Answer : Deploy isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards (e.g., [¹³C₁₂]-biphenyl) to improve quantification accuracy in sludge or soil. Validate extraction protocols (e.g., Soxhlet vs. accelerated solvent extraction) for complex matrices. Correlate field data (e.g., NOVANA program) with lab simulations to refine PEC (Predicted Environmental Concentration) models .

Data Contradiction Analysis

Q. Why do computational predictions and experimental results diverge in assessing the reactivity of this compound?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., ignoring solvent effects or catalyst decomposition). Perform microkinetic modeling incorporating solvent polarity (e.g., DMF vs. toluene) and catalyst stability (e.g., Pd nanoparticle formation). Validate with in situ XAFS spectroscopy to track Pd speciation during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.